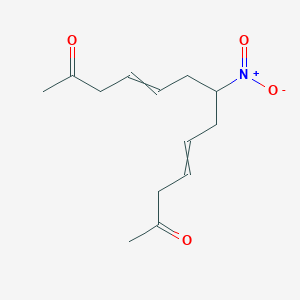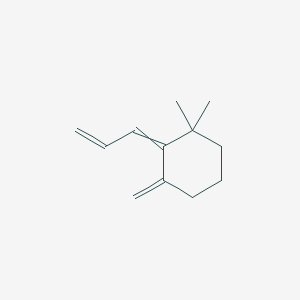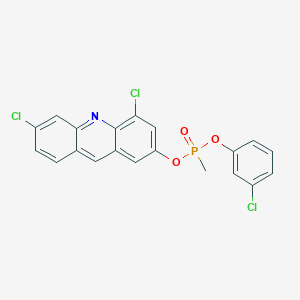
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate is a complex organic compound that features a chlorinated phenyl group, a dichloroacridine moiety, and a methylphosphonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate typically involves multiple steps, starting with the preparation of the chlorinated phenyl and acridine intermediates. The chlorinated phenyl group can be introduced through electrophilic aromatic substitution reactions using chlorinating agents such as chlorine gas or thionyl chloride. The acridine moiety is often synthesized via cyclization reactions involving appropriate precursors.
The final step involves the coupling of the chlorinated phenyl and acridine intermediates with a methylphosphonate group. This can be achieved through a variety of methods, including the use of phosphonylating agents such as dimethyl phosphite under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the chlorination and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl and acridine groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or acridine derivatives.
Aplicaciones Científicas De Investigación
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate: is similar to other chlorinated phenyl and acridine derivatives, such as:
Uniqueness
- The presence of the methylphosphonate group in this compound imparts unique chemical and physical properties, such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions. This makes it distinct from other similar compounds and potentially more useful in specific applications.
Propiedades
Número CAS |
92179-50-5 |
|---|---|
Fórmula molecular |
C20H13Cl3NO3P |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
4,6-dichloro-2-[(3-chlorophenoxy)-methylphosphoryl]oxyacridine |
InChI |
InChI=1S/C20H13Cl3NO3P/c1-28(25,26-16-4-2-3-14(21)9-16)27-17-8-13-7-12-5-6-15(22)10-19(12)24-20(13)18(23)11-17/h2-11H,1H3 |
Clave InChI |
VJZDYQORIUESAU-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(OC1=CC(=CC=C1)Cl)OC2=CC(=C3C(=C2)C=C4C=CC(=CC4=N3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


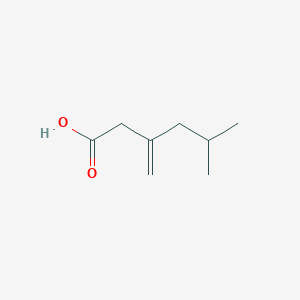

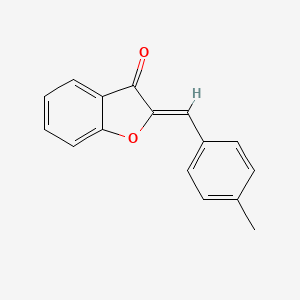
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)


![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)
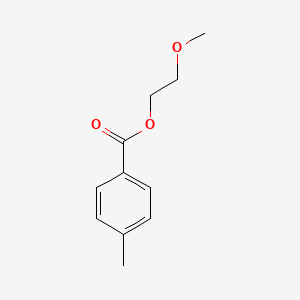
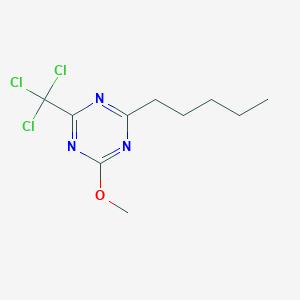
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
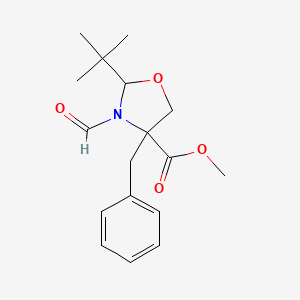
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
